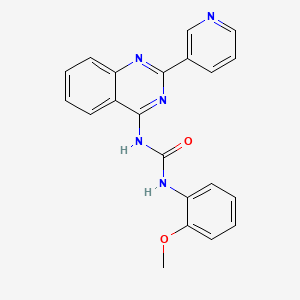
VUF 5574
概要
説明
準備方法
VUF 5574の合成には、中間体の調製から始まるいくつかの工程が含まれます。合成経路は、一般的に以下の工程を含みます。
キナゾリンコアの形成: キナゾリンコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。
ピリジニル基の導入: ピリジニル基は、求核置換反応によって導入されます。
化学反応の分析
VUF 5574は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究における用途
This compoundは、以下を含む幅広い科学研究における用途があります。
化学: アデノシンA3受容体とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞および分子生物学の研究で、アデノシンA3受容体拮抗薬が細胞シグナル伝達と機能に与える影響を調査するために使用されます。
科学的研究の応用
VUF 5574 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the adenosine A3 receptor and its role in various biochemical pathways.
Biology: this compound is used in cellular and molecular biology research to investigate the effects of adenosine A3 receptor antagonism on cell signaling and function.
Medicine: The compound is studied for its potential therapeutic applications in conditions such as cardiovascular diseases, neuroprotection, and ischemia
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
VUF 5574は、アデノシンA3受容体に選択的に結合して拮抗することによって作用を発揮します。この受容体は、炎症、免疫応答、細胞増殖など、さまざまな生理学的プロセスに関与しています。 アデノシンA3受容体を阻害することによって、this compoundは、細胞の成長と生存に関与する細胞外シグナル調節キナーゼ1および2(ERK1/2)のリン酸化などの下流のシグナル伝達経路を阻害します .
類似化合物との比較
VUF 5574は、アデノシンA3受容体に対する高い選択性により、ユニークです。類似化合物には、以下が含まれます。
MRS 1220: 別の選択的アデノシンA3受容体拮抗薬。
GSK837149A: 強力で選択的なアデノシンA3受容体拮抗薬。
SLV320: 異なる化学構造を持つ選択的アデノシンA3受容体拮抗薬 .
これらの化合物と比較して、this compoundは、より高い選択性と効力を示し、研究や潜在的な治療用途における貴重なツールとなっています。
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280570-45-8 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















